2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole

Description

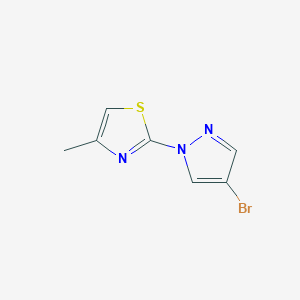

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)-4-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3S/c1-5-4-12-7(10-5)11-3-6(8)2-9-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKMGOGLOKRTQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromopyrazole with 4-methylthiazole under specific conditions that facilitate the formation of the desired heterocyclic structure. The reaction conditions often involve the use of catalysts and solvents that promote the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole exhibits significant antimicrobial properties against a range of bacterial strains. Its mechanism is believed to involve interactions with microbial targets, inhibiting their growth effectively.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

These results indicate that the compound's antimicrobial efficacy is comparable to established antibiotics, making it a candidate for further development in treating infections caused by resistant strains .

Antiviral Activity

Research has also indicated potential antiviral properties of thiazole derivatives, including this compound. Studies on phenylthiazole derivatives have shown promising activity against flaviviruses, suggesting that modifications in the thiazole structure can enhance antiviral potency while reducing toxicity .

Medicinal Chemistry Applications

The compound is being explored as a pharmaceutical intermediate in drug development due to its diverse biological activities. Its unique structure allows it to engage with various molecular targets, potentially leading to the development of new therapeutic agents for diseases such as cancer and bacterial infections.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several derivatives of this compound against clinical isolates of bacteria. Results showed that compounds with electron-donating groups exhibited enhanced activity against resistant strains .

- Antiviral Research : Another investigation focused on optimizing thiazole derivatives for antiviral applications against flavivirus infections. The study demonstrated that specific substitutions on the thiazole ring significantly improved the therapeutic index and metabolic stability of the compounds tested .

Material Science Applications

In addition to biological applications, this compound is being researched for its potential use in developing materials with specific electronic or optical properties. Its heterocyclic nature allows it to be incorporated into polymers or coatings that require enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that can lead to desired biological effects.

Comparison with Similar Compounds

Table 1: Structural and Spectral Data of Selected Thiazole Derivatives

- Crystallography : X-ray studies on analogs like 4-(4-bromophenyl)-2-[3-(4-bromophenyl)pyrazolyl]thiazole () reveal planar geometries with intermolecular hydrogen bonds (N–H⋯O, C–H⋯O), enhancing crystal packing and stability .

- Spectral Confirmation : The E-isomer configuration in pyridine-thiazole hybrids () is confirmed via 13C NMR, where coupling constants align with the 4-methyl-thiazole moiety .

Biological Activity

2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromopyrazole with thiazole derivatives under various conditions. The compound can be synthesized through a one-pot approach that optimizes yield and purity. For instance, a recent study reported an effective method yielding over 90% purity using metal-free conditions, which enhances its appeal for pharmaceutical applications .

Biological Activities

The biological activities of this compound encompass antimicrobial, antioxidant, and anticancer properties. Below are detailed findings on these activities:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial effectiveness of this compound against both Gram-positive and Gram-negative bacteria. The compound’s structure allows for strong interactions with microbial targets, enhancing its efficacy.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

These results indicate that this compound exhibits potent antimicrobial properties comparable to established antibiotics .

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicate a significant ability to neutralize free radicals, suggesting potential protective effects against oxidative stress-related diseases.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 18.5 |

| ABTS Scavenging | 22.0 |

These findings highlight the compound's potential as a therapeutic agent in oxidative stress management .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Notably, it has shown cytotoxic effects against A-431 (human epidermoid carcinoma) and MCF-7 (breast cancer) cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| A-431 | 10.5 |

| MCF-7 | 15.0 |

Molecular docking studies suggest that the compound interacts with key proteins involved in cell proliferation and apoptosis pathways, indicating its potential as an anticancer agent .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of various thiazole derivatives revealed that those containing the bromopyrazole moiety exhibited enhanced antibacterial properties compared to their non-brominated counterparts. This suggests that bromination may play a crucial role in increasing biological activity .

- Cytotoxicity Assessment : In vitro studies assessing cytotoxicity against multiple cancer cell lines demonstrated that modifications in the thiazole ring significantly influenced activity levels. The presence of electron-donating groups was found to enhance interaction with target proteins involved in tumor growth regulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, thiazole intermediates are often prepared by reacting 4-methylthiazole derivatives with 4-bromopyrazole under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80–100°C for 12–24 hours . Yield optimization requires strict control of moisture, inert atmosphere (N₂/Ar), and stoichiometric ratios (e.g., 1:1.2 molar ratio of thiazole to bromopyrazole). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodology :

- NMR : Analyze ¹H and ¹³C NMR spectra for characteristic signals: thiazole C-H (~δ 7.5–8.5 ppm), pyrazole C-Br coupling (split peaks in ¹³C NMR), and methyl group resonance (δ ~2.5 ppm) .

- X-ray crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation, 295 K) confirms bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles between thiazole and pyrazole rings (e.g., 15–25°) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 284.00 for C₇H₆BrN₃S) with <5 ppm error .

Q. What solvent systems and chromatographic conditions are suitable for purifying this compound?

- Methodology : Use polar aprotic solvents (e.g., DMF, DMSO) for reactions and ethanol/water (7:3 v/v) for recrystallization. For column chromatography, a hexane/ethyl acetate gradient (3:1 to 1:2) effectively separates the product from unreacted bromopyrazole or thiazole precursors . TLC monitoring (Rf ~0.4 in 1:1 hexane/ethyl acetate) aids in identifying fractions.

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromo substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The bromine atom at the pyrazole 4-position acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from the methyl group on the thiazole ring may slow reaction kinetics. DFT calculations (e.g., B3LYP/6-31G*) can model transition states to predict regioselectivity. Experimental validation involves comparing coupling rates with/without methyl substitution .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect its physicochemical properties?

- Methodology : X-ray crystallography reveals C–H···N (2.8–3.0 Å), C–H···π (3.2 Å), and π–π stacking (3.5–4.0 Å) interactions . These interactions increase melting points (e.g., 160–165°C) and reduce solubility in nonpolar solvents. Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% C–H···N, 8% π–π) .

Q. How can computational methods (e.g., molecular docking) predict the compound’s biological activity against specific enzyme targets?

- Methodology : Perform docking studies (AutoDock Vina) using crystal structures of target proteins (e.g., kinases or tubulin). The bromine atom and thiazole nitrogen may form halogen bonds or hydrogen bonds with active-site residues. Validate predictions with in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C, 48-hour incubation).

- Metabolite analysis : Use LC-MS to identify degradation products that may interfere with activity .

- Structural analogs : Synthesize derivatives (e.g., replacing Br with Cl or CF₃) to isolate electronic vs. steric effects .

Quality Control & Data Validation

Q. How can impurities or byproducts in synthesized batches be identified and quantified?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.